1,2-Dilauroyl-sn-glycero-3-phosphocholine

Catalog No.
S571814
CAS No.
18194-25-7
M.F
C32H64NO8P
M. Wt
621.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dilauroyl-sn-glycero-3-phosphocholine

CAS Number

18194-25-7

Product Name

1,2-Dilauroyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C32H64NO8P

Molecular Weight

621.8 g/mol

InChI

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1

InChI Key

IJFVSSZAOYLHEE-SSEXGKCCSA-N

SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC

Synonyms

1,2-dilauroyl-sn-glycero-3-phosphocholine, 1,2-dilauroylphosphatidylcholine, 1,2-dilauroylphosphatidylcholine, (+-)-isomer, 1,2-dilauroylphosphatidylcholine, (R)-isomer, 1,2-DLPC, dilauroyl lecithin, dilauroylphosphatidylcholine, dilaurylphosphatidylcholine

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC

The exact mass of the compound 1,2-Dilauroyl-sn-glycero-3-phosphocholine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. It belongs to the ontological category of phosphatidylcholine 24:0 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]. However, this does not mean our product can be used or applied in the same or a similar way.

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC, CAS 18194-25-7) is a fully saturated, symmetrical phosphatidylcholine featuring two 12-carbon acyl chains (12:0/12:0). In procurement and formulation contexts, DLPC is primarily selected for its specific combination of complete saturation and an extremely low main phase transition temperature (Tm ≈ -1°C to -2°C). Unlike longer-chain saturated lipids that remain rigid at room temperature, DLPC spontaneously forms highly fluid liquid-crystalline bilayers under standard ambient and physiological conditions. This specific thermotropic profile makes DLPC a critical excipient and model membrane component for lipid nanoparticle (LNP) engineering, room-temperature liposome extrusion, and the stabilization of heat-sensitive active pharmaceutical ingredients (APIs) .

Substituting DLPC with longer-chain saturated phosphatidylcholines, such as DPPC (16:0) or DSPC (18:0), results in a drastic shift in phase transition temperature from <0°C to >40°C. This forces formulators to heat the lipid mixtures above 45–60°C during liposome hydration and extrusion, which can irreversibly denature co-formulated biologics or heat-sensitive APIs [1]. Conversely, attempting to achieve room-temperature fluidity by substituting DLPC with unsaturated lipids like DOPC (18:1) or POPC introduces carbon-carbon double bonds into the bilayer. These double bonds act as primary targets for reactive oxygen species (ROS) and photooxidation, leading to hydroperoxide formation, membrane thinning, and premature cargo leakage during long-term storage [2]. Consequently, generic substitution forces a buyer to compromise either on thermal processability or on oxidative shelf-life stability.

Thermal Processability: Room-Temperature Extrusion Capability

DLPC exhibits a main phase transition temperature (Tm) of approximately -1°C to -2°C, maintaining a fluid liquid-crystalline phase at room temperature. In contrast, standard saturated comparators like DPPC and DSPC exhibit Tm values of 41°C and 55°C, respectively [1]. When formulating liposomes, the lipid hydration and extrusion processes must occur above the Tm. Utilizing DLPC eliminates the need for heating protocols (typically 45°C–60°C for DPPC/DSPC), thereby preventing thermal degradation of co-loaded heat-sensitive biologics or APIs during manufacturing .

Evidence DimensionMain phase transition temperature (Tm)
Target Compound Data-1°C to -2°C (DLPC)
Comparator Or Baseline41°C (DPPC) and 55°C (DSPC)
Quantified Difference>40°C reduction in required processing temperature vs. DPPC
ConditionsDifferential scanning calorimetry (DSC) and nanoplasmonic sensing of liposomes in aqueous buffer

Enables the room-temperature manufacturing of fluid liposomes, which is essential for encapsulating thermally labile proteins and nucleic acids without degradation.

Oxidative Stability: ROS Resistance in Fluid-Phase Formulations

While DLPC matches the room-temperature fluidity of unsaturated lipids like DOPC (Tm ≈ -17°C), it is fully saturated (12:0/12:0) and lacks the carbon-carbon double bonds that drive lipid peroxidation. Under reactive oxygen species (ROS) exposure or long-term storage, unsaturated comparators such as DOPC and POPC rapidly undergo photooxidation, yielding hydroperoxides and aldehydes that increase membrane permeability and cause premature cargo leakage [1]. DLPC resists this ROS-mediated degradation, maintaining structural integrity and preventing the accumulation of toxic aldehyde byproducts in the formulation [2].

Evidence DimensionSusceptibility to ROS-mediated lipid peroxidation
Target Compound DataHighly resistant (0 carbon-carbon double bonds)
Comparator Or BaselineDOPC / POPC (highly susceptible due to C=C bonds)
Quantified DifferenceComplete elimination of double-bond-mediated hydroperoxide/aldehyde formation
ConditionsLong-term liposome storage and ROS/photooxidation exposure models

Allows buyers to formulate highly fluid, flexible liposomes at room temperature without sacrificing the long-term oxidative shelf stability typically lost when using unsaturated lipids.

Structural Modulation: Reduced Hydrophobic Bilayer Thickness

Due to its short 12-carbon acyl chains, DLPC forms a significantly thinner lipid bilayer compared to standard structural lipids. Small-angle neutron scattering (SANS) and X-ray diffraction studies demonstrate that hydrated fluid DLPC bilayers have a hydrophobic thickness (DHH) of approximately 29.6 Å at 50°C. In direct comparison, DMPC (14:0) and DPPC (16:0) exhibit thicker hydrophobic cores of 32.2 Å and 38.6 Å, respectively [1]. This reduced hydrophobic region is critical for achieving hydrophobic matching when reconstituting membrane proteins with short transmembrane domains, preventing the energetic penalties and protein aggregation associated with membrane deformation [2].

Evidence DimensionHydrophobic bilayer thickness (DHH)
Target Compound Data29.6 Å
Comparator Or Baseline38.6 Å (DPPC) and 32.2 Å (DMPC)
Quantified Difference9.0 Å reduction in hydrophobic thickness vs. DPPC
ConditionsHydrated fluid bilayers analyzed via scattering techniques

Essential for structural biologists and formulators who need to reconstitute specific membrane proteins or peptides that require a thin hydrophobic environment to remain functionally active.

Cold-Chain-Free Formulation of Thermally Labile Biologics

Because DLPC forms fluid liposomes at sub-zero transition temperatures (-1°C to -2°C), it is a highly effective structural lipid for encapsulating highly heat-sensitive APIs, proteins, or nucleic acids. Formulators can perform lipid hydration and extrusion entirely at room temperature or 4°C, completely bypassing the 45°C+ heating steps required by DPPC or DSPC .

Oxidatively Stable Fluid Lipid Nanoparticles (LNPs)

In applications requiring a highly flexible, fluid lipid membrane that must also survive long-term storage or high-stress environments, DLPC serves as a highly stable alternative to DOPC. Its fully saturated 12:0 structure prevents the ROS-mediated lipid peroxidation and subsequent cargo leakage that typically degrades unsaturated fluid formulations [1].

Hydrophobic Matching for Membrane Protein Reconstitution

DLPC is specifically procured for structural biology workflows requiring a thin lipid bilayer. Its reduced hydrophobic thickness (~29.6 Å) provides precise hydrophobic matching for membrane proteins or peptides with short transmembrane segments, preventing aggregation and preserving native conformation better than thicker DPPC membranes [2].

XLogP3

9.1

Hydrogen Bond Acceptor Count

8

Exact Mass

621.43695500 g/mol

Monoisotopic Mass

621.43695500 g/mol

Heavy Atom Count

42

Appearance

Unit:100 mgSolvent:nonePurity:98+%Physical solid

UNII

31NE1DVE91

Other CAS

18194-25-7

Wikipedia

1,2-dilauroyl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Last modified: 08-15-2023
1. H. Lin et al. “The Grapefruit Juice Effect Is Not Limited to Cytochrome P450 (P450) 3A4: Evidence for Bergamottin-Dependent Inactivation, Heme Destruction, and Covalent Binding to Protein in P450s 2B6 and 3A5” JPET, Vol. 313 pp. 154-164, 2005 2. M. Billah and J. Anthes “The regulation and cellular functions of phosphatidylcholine hydrolysis” Biochemistry Journal, Vol. 269 pp. 281-291, 19903. J. Exton “Signaling through Phosphatidylcholine Breakdown” The Journal of Biological Chemistry, Vol. 265(1) pp. 1-4, 19904. Z. Li and D. Vance “Phosphatidylcholine and choline homeostasis” Journal of Lipid Research, Vol. 49 pp. 1187-1194, 2008

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